Superior Selectivity for CYP11B2 over CYP11B1 Compared to Osilodrostat
Baxdrostat demonstrates >100-fold selectivity for CYP11B2 over CYP11B1, a critical differentiator from the first-generation ASI osilodrostat, which has only 4-fold selectivity [1]. This high selectivity is further quantified in vitro with a Ki for CYP11B1 of 1.3 μM, confirming minimal off-target interaction [2]. In human studies, baxdrostat doses up to 10 mg/day completely suppress aldosterone without affecting plasma cortisol, whereas osilodrostat shows cortisol suppression at its clinically effective dose of 1 mg/day [3].
| Evidence Dimension | CYP11B2/CYP11B1 Selectivity Index |
|---|---|
| Target Compound Data | >100-fold selectivity index; Ki (CYP11B1) = 1.3 μM; First dose causing CYP11B1 inhibition = 90 mg/day |
| Comparator Or Baseline | Osilodrostat: ~4-fold selectivity index; First dose causing CYP11B1 inhibition = 1 mg/day |
| Quantified Difference | Baxdrostat has >25x higher selectivity index and a 90x higher dose threshold for CYP11B1 inhibition. |
| Conditions | In vitro enzyme inhibition assays and Phase 1/2 clinical trials in healthy volunteers and patients with hypertension. |
Why This Matters
High selectivity is essential to avoid cortisol suppression, preventing adverse effects like adrenal insufficiency and ensuring the compound can be used safely in a broad hypertensive population.
- [1] Capriello I, Dömling A. Baxdrostat: A First-in-Class Aldosterone Synthase Inhibitor for Resistant Hypertension. ACS Pharmacol Transl Sci. 2026. Table 1. doi:10.1021/acsptsci.6c00102 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. baxdrostat ligand page. Accessed April 23, 2026. View Source
- [3] Freeman MW, Halvorsen YD, Marshall W, et al. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension. N Engl J Med. 2023;388(5):395-405. doi:10.1056/NEJMoa2213169 View Source
